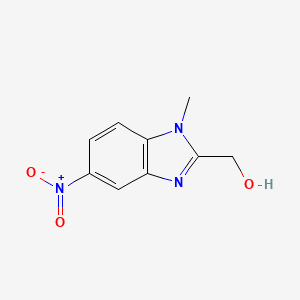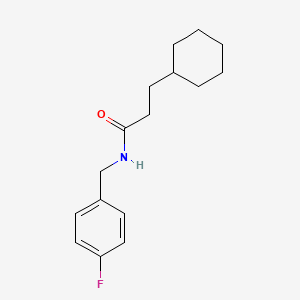
1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine
描述
Synthesis Analysis
The synthesis of derivatives of "1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine" and related compounds involves various substituents to enhance affinity for target receptors. For example, novel derivatives with substituents in positions C2 and C3 of the phenylpropyl side chain were synthesized and evaluated for their ability to bind to the dopamine and serotonin transporters, highlighting the role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents in influencing binding affinity (Hsin et al., 2008).
Molecular Structure Analysis
The structural elucidation of these compounds, including "1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine" derivatives, often involves X-ray diffraction studies. For instance, the title compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by spectroscopic evidence and single-crystal XRD data, providing insights into the molecular arrangement and intermolecular interactions that define its structure (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of "1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine" and its derivatives includes a variety of interactions and transformations. For example, synthesis efforts revealed that the presence of fluorine atoms and other substituents significantly influences the compounds' reactivity and binding to biological targets, demonstrating the importance of molecular substitutions on chemical behavior and biological activity (Mishra & Chundawat, 2019).
Physical Properties Analysis
The physical properties of "1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine" derivatives, such as solubility, melting point, and crystallinity, are crucial for their application and effectiveness. Detailed studies have been conducted to understand these aspects, often through methods like thermal analysis and crystallography, providing valuable data for the development of these compounds (Awasthi et al., 2014).
Chemical Properties Analysis
The chemical properties, including the compounds' stability, reactivity, and interactions with biological molecules, are essential for their potential applications. Research has focused on understanding these properties through various chemical and biological assays, aiming to optimize the compounds for specific uses (Zhang et al., 2000).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c20-18-10-4-5-11-19(18)22-15-13-21(14-16-22)12-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-11H,6,9,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJQTIEHDHEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327402 | |
| Record name | 1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198690 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Fluorophenyl)-4-(3-phenylpropyl)piperazine | |
CAS RN |
415930-34-6 | |
| Record name | 1-(2-fluorophenyl)-4-(3-phenylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



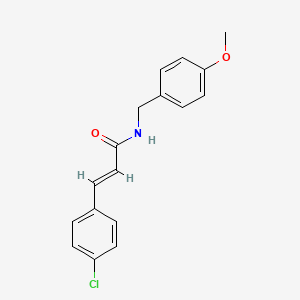
![ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5886847.png)


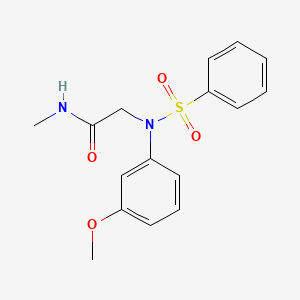
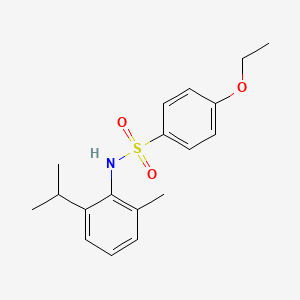
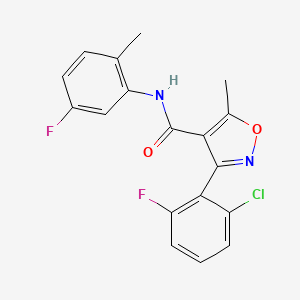
![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)
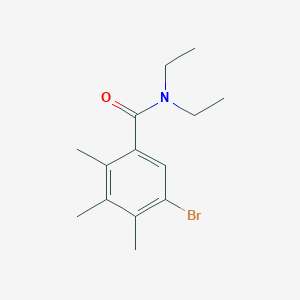
![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)
